2-(4-chlorophenoxy)-1-(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
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Overview
Description
2-(4-chlorophenoxy)-1-(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a unique organic compound that consists of multiple functional groups. These include aromatic rings, an ether linkage, and a ketone group, making it a fascinating subject for both theoretical studies and practical applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: : This compound is synthesized through a multi-step process that generally starts with the condensation of appropriate phenolic and amino intermediates. Specific reaction conditions often involve solvents like ethanol, catalysts such as potassium carbonate, and controlled heating to achieve the desired product.
Industrial Production Methods: : Industrial production typically relies on optimized synthetic routes to ensure high yield and purity. These processes may incorporate advanced techniques like flow chemistry and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: : The compound undergoes a variety of chemical reactions, including:
Oxidation: : Where it can be transformed into corresponding quinones under the influence of strong oxidizing agents like potassium permanganate.
Reduction: : Using agents such as sodium borohydride to reduce the nitro group to an amine.
Substitution: : Particularly nucleophilic aromatic substitution on the aromatic rings due to the presence of electron-withdrawing groups like nitro and chloro.
Common Reagents and Conditions: : Reagents like anhydrous aluminum chloride for Friedel-Crafts acylation, and conditions involving reflux in organic solvents, are commonly employed to facilitate these transformations.
Major Products: : Depending on the reaction conditions and reagents used, the major products can include various substituted phenols, reduced amines, and cyclic ketones.
Scientific Research Applications
This compound is extensively studied for its applications in:
Chemistry: : Serving as an intermediate for synthesizing more complex molecules.
Biology: : Investigated for its potential biological activity, particularly as an enzyme inhibitor or receptor antagonist.
Medicine: : Explored for its therapeutic potential in treating diseases due to its ability to interact with specific biological targets.
Industry: : Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The compound's mechanism of action often involves binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. Pathways involved can include inhibition of enzymatic activity or blocking receptor sites, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison
With 4-nitrophenol and 4-chlorophenol derivatives: : This compound exhibits enhanced chemical stability and unique electronic properties due to the combination of nitro and chloro substituents.
With isoquinoline derivatives: : It shows greater versatility in chemical reactions and potential biological applications because of its diverse functional groups.
List of Similar Compounds
4-nitrophenol
4-chlorophenol
6,7-dimethoxyisoquinoline
Phenoxyacetic acid derivatives
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Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-[6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClN2O7/c1-33-24-13-17-11-12-28(26(30)16-36-20-7-3-18(27)4-8-20)23(22(17)14-25(24)34-2)15-35-21-9-5-19(6-10-21)29(31)32/h3-10,13-14,23H,11-12,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTSRZOOASLMGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=O)COC3=CC=C(C=C3)Cl)COC4=CC=C(C=C4)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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